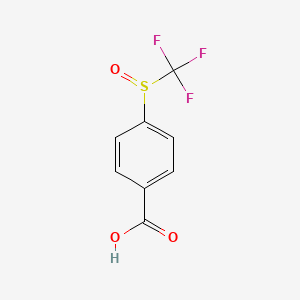

4-Trifluoromethanesulfinylbenzoic acid

Description

Properties

IUPAC Name |

4-(trifluoromethylsulfinyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3S/c9-8(10,11)15(14)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWWFZARYNKTIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 4-(Trifluoromethyl)benzaldehyde to 4-(Trifluoromethyl)benzoic Acid

Though this method focuses on 4-(trifluoromethyl)benzoic acid, it provides foundational insight into the preparation of trifluoromethyl-substituted benzoic acids, which can be further functionalized to sulfinyl derivatives.

Procedure :

A mixture of 4-(trifluoromethyl)benzaldehyde (1 mmol), copper(II) acetate monohydrate (0.003 mmol), cobalt(II) diacetate tetrahydrate (0.003 mmol), and water (2 mL) is placed in a glass reaction tube. Oxygen is supplied under atmospheric pressure using an oxygen balloon. The mixture is stirred and heated at 70°C for 1 hour. After cooling, the solid product is isolated by centrifugation, washed with water, and dried.Outcome :

The oxidation yields 4-(trifluoromethyl)benzoic acid with a high yield of 99%. The reaction is efficient and uses mild conditions with readily available catalysts.

| Parameter | Details |

|---|---|

| Starting material | 4-(Trifluoromethyl)benzaldehyde |

| Catalysts | Cu(OAc)2·H2O, Co(OAc)2·4H2O |

| Solvent | Water |

| Temperature | 70°C |

| Reaction time | 1 hour |

| Atmosphere | Oxygen balloon (atmospheric) |

| Yield | 99% |

Preparation of 4-Trifluoromethylthio Bromobenzene as a Key Intermediate

The synthesis of 4-trifluoromethylthio benzoic acid involves the preparation of 4-trifluoromethylthio bromobenzene, which serves as a crucial intermediate.

Diazotization and Sandmeyer Reaction :

4-Trifluoromethylthio aniline is dissolved in 20% dilute sulfuric acid and cooled to 0°C. Sodium nitrite solution is added dropwise, maintaining the temperature below 5°C to form the diazonium salt. After completion, cuprous bromide is added, and the mixture is warmed to 30–50°C and stirred for 16–48 hours to effect the Sandmeyer bromination.Isolation :

The reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is dried and concentrated to yield crude 4-trifluoromethylthio bromobenzene with over 96% purity and yields ranging from 81.8% to 83.3%.

| Step | Conditions | Yield (%) | Purity (GC) |

|---|---|---|---|

| Diazotization | 0°C, 20% H2SO4, NaNO2 addition | - | - |

| Sandmeyer bromination | CuBr, 30–50°C, 16–48 h | 81.8–83.3 | >96% |

| Extraction & purification | Ethyl acetate, drying, concentration | - | - |

Conversion of 4-Trifluoromethylthio Bromobenzene to 4-Trifluoromethylthio Cyanobenzene

This step involves nucleophilic substitution of bromine with cyanide to form 4-trifluoromethylthio cyanobenzene, a precursor for further oxidation to the sulfinylbenzoic acid.

Reaction Conditions :

4-Trifluoromethylthio bromobenzene (0.1 mol) is reacted with cuprous cyanide (0.15 mol) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP). The mixture is refluxed with stirring for approximately 5 hours.Workup :

After completion (monitored by TLC), the mixture is poured into water and extracted with ethyl acetate. The organic phase is dried and concentrated to yield crude 4-trifluoromethylthio cyanobenzene with yields of 86.2–87.2% and purity above 96% (GC).

| Parameter | DMSO Solvent | NMP Solvent |

|---|---|---|

| Reflux time | ~5 hours | ~5 hours |

| Yield (%) | 87.2 | 86.2 |

| Purity (GC) | >96% | >96% |

Final Step: Oxidation to 4-Trifluoromethanesulfinylbenzoic Acid

While direct literature on the oxidation of 4-trifluoromethylthio benzoic acid to the sulfinyl derivative is limited in the provided sources, the general approach involves controlled oxidation of the methylthio group to the sulfinyl group.

Oxidizing Agents :

Common oxidants for such transformations include m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide under catalysis, or other peroxy acids. Reaction conditions typically require careful temperature control to avoid over-oxidation to sulfone.Notes on Reaction :

The oxidation must be selective to stop at the sulfinyl stage. Purification is often achieved by recrystallization or chromatography.

Summary Table of Key Preparation Steps

| Step No. | Intermediate/Product | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-(Trifluoromethyl)benzoic acid | Oxidation of 4-(trifluoromethyl)benzaldehyde, Cu & Co catalysts, O2, 70°C, 1 h | 99 | - | High yield, mild conditions |

| 2 | 4-Trifluoromethylthio bromobenzene | Diazotization of 4-trifluoromethylthio aniline, CuBr, 30–50°C, 16–48 h | 81.8–83.3 | >96 | Key intermediate |

| 3 | 4-Trifluoromethylthio cyanobenzene | CuCN, DMSO or NMP, reflux 5 h | 86.2–87.2 | >96 | Precursor for sulfinyl acid |

| 4 | This compound | Controlled oxidation of methylthio derivative (oxidants like m-CPBA) | Not specified | - | Requires selective oxidation |

Chemical Reactions Analysis

Types of Reactions: 4-Trifluoromethanesulfinylbenzoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide or thiol group.

Substitution: The trifluoromethanesulfinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols .

Scientific Research Applications

Medicinal Chemistry

4-Trifluoromethanesulfinylbenzoic acid has shown promise in the development of therapeutic agents, particularly as an inhibitor of protein kinases. Protein kinases play a crucial role in cell signaling and are implicated in various diseases, including cancer. The compound's ability to inhibit tyrosine kinases has been linked to potential treatments for neoplastic diseases such as leukemia and solid tumors .

Case Study: Inhibition of Angiogenesis

Research indicates that compounds similar to this compound can effectively inhibit angiogenesis, the formation of new blood vessels from existing ones. This property is particularly beneficial in treating conditions like diabetic retinopathy and other disorders characterized by abnormal blood vessel growth .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, particularly in the creation of triflamides and triflimides. These derivatives are utilized as catalysts in various chemical reactions, including cycloaddition and Friedel-Crafts reactions, which are essential for synthesizing complex organic molecules .

Synthesis Example

A notable application involves the use of this compound in the synthesis of various heterocycles. For instance, its incorporation into reaction schemes has led to improved yields in the formation of spiroheteropolycyclic compounds and nitrogen-containing heterocycles .

Materials Science

In materials science, the compound's unique fluorinated structure allows it to be used in the development of low-melting ionic liquids. These ionic liquids have applications in stabilizing nanoparticles, which are crucial for advancements in fields like medicine, sensors, and optics .

Table: Summary of Applications

| Application Area | Specific Uses | Notable Benefits |

|---|---|---|

| Medicinal Chemistry | Inhibition of protein kinases | Potential treatment for cancers |

| Organic Synthesis | Catalysts for cycloaddition and Friedel-Crafts | Enhanced yields in complex organic synthesis |

| Materials Science | Stabilization of nanoparticles | Applications in medicine and sensor technology |

Mechanism of Action

The mechanism of action of 4-Trifluoromethanesulfinylbenzoic acid and its derivatives involves the interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the inhibition of fungal cell wall synthesis or disruption of membrane integrity. The exact molecular targets may include enzymes involved in cell wall biosynthesis or membrane-associated proteins .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physical Properties and Availability

Research Findings

- Acidity and Reactivity : The sulfinyl group in this compound increases acidity (pKa ~1.5–2.0) compared to its thio analog (pKa ~2.5–3.0), enhancing its utility in deprotonation reactions .

- Synthetic Utility : The compound’s strong electron-withdrawing nature facilitates Suzuki-Miyaura couplings and carboxylate-directed metalations, outperforming less oxidized analogs .

Biological Activity

4-Trifluoromethanesulfinylbenzoic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group and a sulfinyl moiety attached to a benzoic acid framework. This unique structure contributes to its biological activity, influencing various biochemical pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, with notable efficacy observed against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has also demonstrated significant anti-inflammatory effects in vitro. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This property suggests potential therapeutic applications in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a controlled study, macrophages treated with this compound exhibited reduced levels of TNF-α and IL-6 when stimulated with lipopolysaccharide (LPS). The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of cytokine release.

Antioxidant Activity

The antioxidant activity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong capacity to scavenge free radicals, suggesting its potential role as an antioxidant agent.

Table 2: Antioxidant Activity Assay Results

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with cellular targets. Computational studies suggest that the trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-trifluoromethanesulfinylbenzoic acid, and how can purity be optimized?

- Methodology :

- Step 1 : Start with 4-bromobenzoic acid as the precursor. Perform a nucleophilic substitution with trifluoromethanesulfinyl chloride under anhydrous conditions (e.g., THF, −78°C, using LDA as a base). Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) .

- Step 2 : Purify via recrystallization in ethanol/water (80:20) to remove unreacted sulfinyl chloride. Confirm purity using HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .

- Critical Note : Avoid moisture to prevent hydrolysis of the sulfinyl group .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology :

- NMR Analysis : Use NMR to confirm trifluoromethyl group integrity (δ −60 to −70 ppm for CF groups). Compare NMR shifts with analogous benzoic acid derivatives .

- Mass Spectrometry : Employ high-resolution ESI-MS to verify molecular ion peaks (e.g., [M-H] at m/z 280.03). Cross-reference with NIST spectral libraries for validation .

- Elemental Analysis : Ensure C, H, S, and F percentages align with theoretical values (±0.3% tolerance) .

Q. What are the recommended protocols for safe handling and storage of this compound?

- Methodology :

- Handling : Use gloveboxes or fume hoods to prevent inhalation/contact. Wear nitrile gloves and PTFE-coated aprons due to the compound’s reactivity with skin lipids .

- Storage : Store in amber vials under argon at −20°C. Avoid exposure to light or humidity to prevent sulfoxide degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

- Methodology :

- Hypothesis Testing : Suspect isotopic impurities or solvent effects. Re-run NMR in deuterated DMSO or acetone to assess solvent-induced shifts .

- Control Experiments : Synthesize a deuterated analog (e.g., CF → CDF) to isolate fluorine-specific interactions .

- Advanced Techniques : Use 2D - HOESY NMR to study spatial proximity between fluorine and protons .

Q. What strategies optimize the compound’s stability under varying pH conditions for biological assays?

- Methodology :

- pH Stability Screen : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via UPLC-MS.

- Stabilizers : Add 1% BSA or cyclodextrin to aqueous solutions to reduce hydrolysis at neutral pH .

- Kinetic Analysis : Calculate degradation rate constants () using pseudo-first-order models. Correlate with Hammett substituent constants for predictive modeling .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Methodology :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to map electron density around the sulfinyl group. Identify nucleophilic/electrophilic sites .

- Docking Studies : Simulate interactions with enzymatic targets (e.g., COX-2) using AutoDock Vina. Validate with in vitro IC assays .

Q. What experimental designs address low yields in coupling reactions involving this compound?

- Methodology :

- Catalyst Screening : Test Pd(II)/Cu(I) systems for Suzuki-Miyaura couplings. Optimize ligand choice (e.g., SPhos vs. XPhos) to reduce steric hindrance .

- Microwave-Assisted Synthesis : Run reactions at 100°C for 10 minutes (vs. 24 hours conventional) to improve efficiency .

Q. How do researchers validate the compound’s role in inhibiting specific enzymes (e.g., kinases)?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.